molecular formula C20H14ClN3O3S B7498898 2-[(4-chlorophenyl)sulfonylamino]-N-(3-cyanophenyl)benzamide

2-[(4-chlorophenyl)sulfonylamino]-N-(3-cyanophenyl)benzamide

Cat. No. B7498898
M. Wt: 411.9 g/mol
InChI Key: IZNNOBOHFTVCDK-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)sulfonylamino]-N-(3-cyanophenyl)benzamide, also known as CSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfonylamino]-N-(3-cyanophenyl)benzamide is complex and involves the inhibition of various enzymes and signaling pathways. 2-[(4-chlorophenyl)sulfonylamino]-N-(3-cyanophenyl)benzamide has been shown to inhibit the activity of carbonic anhydrase, which plays a critical role in the regulation of pH and ion transport in cells. Additionally, 2-[(4-chlorophenyl)sulfonylamino]-N-(3-cyanophenyl)benzamide has been found to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. Furthermore, 2-[(4-chlorophenyl)sulfonylamino]-N-(3-cyanophenyl)benzamide has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)sulfonylamino]-N-(3-cyanophenyl)benzamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress tumor growth. Additionally, 2-[(4-chlorophenyl)sulfonylamino]-N-(3-cyanophenyl)benzamide has been found to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

2-[(4-chlorophenyl)sulfonylamino]-N-(3-cyanophenyl)benzamide has several advantages for lab experiments, including its high potency, selectivity, and solubility. However, 2-[(4-chlorophenyl)sulfonylamino]-N-(3-cyanophenyl)benzamide also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.

Future Directions

There are several future directions for the research on 2-[(4-chlorophenyl)sulfonylamino]-N-(3-cyanophenyl)benzamide. One potential direction is to investigate its potential applications in the treatment of other diseases, such as Alzheimer's disease and diabetes. Another future direction is to optimize its synthesis method to achieve higher yields and purity. Additionally, further studies are needed to determine the optimal dosage and administration route of 2-[(4-chlorophenyl)sulfonylamino]-N-(3-cyanophenyl)benzamide for its potential clinical applications.
Conclusion:
In conclusion, 2-[(4-chlorophenyl)sulfonylamino]-N-(3-cyanophenyl)benzamide is a chemical compound that has shown promising potential for various scientific research applications. Its synthesis method has been optimized to achieve high yields and purity, and it has been found to exhibit excellent inhibitory activity against several enzymes. 2-[(4-chlorophenyl)sulfonylamino]-N-(3-cyanophenyl)benzamide has several biochemical and physiological effects and has been shown to have potent anticancer activity. However, further studies are needed to determine its optimal dosage and administration route for its potential clinical applications.

Synthesis Methods

The synthesis of 2-[(4-chlorophenyl)sulfonylamino]-N-(3-cyanophenyl)benzamide involves a multistep process that begins with the reaction of 4-chlorobenzenesulfonyl chloride with 3-cyanophenylamine to form the intermediate product 2-[(4-chlorophenyl)sulfonylamino]-N-(3-cyanophenyl)benzamide. The intermediate product is then subjected to further reactions to obtain the final product, 2-[(4-chlorophenyl)sulfonylamino]-N-(3-cyanophenyl)benzamide. The synthesis method of 2-[(4-chlorophenyl)sulfonylamino]-N-(3-cyanophenyl)benzamide has been optimized to achieve high yields and purity.

Scientific Research Applications

2-[(4-chlorophenyl)sulfonylamino]-N-(3-cyanophenyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit excellent inhibitory activity against several enzymes, including carbonic anhydrase, matrix metalloproteinases, and histone deacetylases. 2-[(4-chlorophenyl)sulfonylamino]-N-(3-cyanophenyl)benzamide has also been shown to have potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells.

properties

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]-N-(3-cyanophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O3S/c21-15-8-10-17(11-9-15)28(26,27)24-19-7-2-1-6-18(19)20(25)23-16-5-3-4-14(12-16)13-22/h1-12,24H,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNNOBOHFTVCDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C#N)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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